1-Bromo-4-(1,1,3,3,3-pentafluoropropyl)benzene
Overview
Description
“1-Bromo-4-(1,1,3,3,3-pentafluoropropyl)benzene” is a chemical compound with the CAS Number: 2155856-33-8 . It has a molecular weight of 289.04 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H6BrF5/c10-7-3-1-6 (2-4-7)8 (11,12)5-9 (13,14)15/h1-4H,5H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fluorescence Properties and Applications
1-Bromo-4-(1,1,3,3,3-pentafluoropropyl)benzene has been explored in fluorescence studies. It exhibits distinct photoluminescence properties in both solution and solid states, making it a potential candidate for applications in fluorescence-based technologies (Liang Zuo-qi, 2015).
Synthesis and Organometallic Chemistry
This compound serves as a versatile starting material in organometallic synthesis. Its reactivity and the presence of bromine and fluorine atoms make it suitable for creating various organometallic intermediates, contributing significantly to synthetic chemistry (J. Porwisiak & M. Schlosser, 1996).
Graphene Nanoribbon Synthesis
The compound is a precursor in the bottom-up synthesis of graphene nanoribbons. Its structural properties aid in controlling edge morphology and widths in graphene nanoribbons, which are crucial in electronics and material science (S. Patil et al., 2012).
Development of Polyethers with Low Dielectric Properties
In polymer chemistry, this compound is involved in synthesizing highly fluorinated monomers. These monomers are used to produce polyethers with desirable properties like low dielectric constants and high thermal stability, suitable for electronic applications (J. W. Fitch et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-bromo-4-(1,1,3,3,3-pentafluoropropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c10-7-3-1-6(2-4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQGUBKXXHVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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